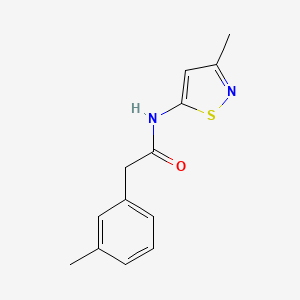![molecular formula C22H31N5O B6446292 4-{4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-yl}morpholine CAS No. 2640974-00-9](/img/structure/B6446292.png)
4-{4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-yl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-{4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-yl}morpholine” is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyrimidine ring, and a morpholine ring. Piperazine rings are common in pharmaceuticals and can modulate the pharmacokinetic properties of a drug . Pyrimidine is a basic structure in nucleotides and several drugs . Morpholine rings are found in various pharmaceuticals and can enhance solubility and bioavailability .
Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques like High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the piperazine ring might undergo reactions like alkylation, acylation, or substitution .科学研究应用
4-{4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-yl}morpholine has been studied for its potential applications in various fields of scientific research. It has been tested as a potential drug target in drug design studies, as it is capable of binding to certain proteins in the body and modulating their activity. It has also been studied for its potential use in biochemistry and physiology. It has been found to interact with certain enzymes, hormones, and other molecules, which could be used to study their functions and interactions in the body. Additionally, it has been studied for its potential use in lab experiments, such as in cell culture and molecular biology.
作用机制
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This action plays a significant role in various cellular processes, including cell signaling, growth, and division.
Mode of Action
The compound interacts with its targets, the tyrosine kinases, by specifically inhibiting their activity . This inhibition is achieved through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The compound’s ability to bind to an inactive Abelson tyrosine kinase domain characteristic for this gene has been elucidated through a series of structural studies .
Pharmacokinetics
It is known that similar compounds, such as imatinib, have been structurally characterized only in the form of their piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate)
Result of Action
The result of the compound’s action is the inhibition of tyrosine kinase activity, which can disrupt cell signaling pathways and lead to the death of cancer cells. This makes the compound a potential therapeutic agent for diseases such as leukemia .
实验室实验的优点和局限性
4-{4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-yl}morpholine has several advantages for use in lab experiments. It is a small molecule, which makes it easy to handle and store. Additionally, it is relatively stable, with a long shelf life. Furthermore, it is relatively inexpensive to purchase. However, there are some limitations to its use in lab experiments. It is not water soluble, which can make it difficult to use in certain experiments. Additionally, it can be toxic to certain cells and organisms, so it should be used with caution.
未来方向
4-{4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-yl}morpholine has potential for use in many fields of scientific research. It has been studied for its potential use in drug design, biochemistry, and physiology. Additionally, it could be used for studying the effects of drug targets on biochemical and physiological processes. Additionally, it could be used to study the effects of hormones on biochemical and physiological processes. Furthermore, it could be used to study the effects of small molecules on biochemical and physiological processes. Finally, it could be used to study the effects of environmental toxins on biochemical and physiological processes.
合成方法
4-{4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-yl}morpholine can be synthesized in a two-step process. In the first step, 4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine (MPP) is synthesized from 4-methylpyrimidine and 4-(3-phenylpropyl)piperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide, at a temperature of 80–90 °C. In the second step, this compound is synthesized from MPP and morpholine in the presence of a base, such as sodium hydroxide, at a temperature of 80–90 °C. The reaction yields a yield of 85%.
属性
IUPAC Name |
4-[4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O/c1-19-18-21(24-22(23-19)27-14-16-28-17-15-27)26-12-10-25(11-13-26)9-5-8-20-6-3-2-4-7-20/h2-4,6-7,18H,5,8-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUFLMWBXODBRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(1-phenylethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6446209.png)

![2-{1-[(3-bromo-4-methoxyphenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B6446225.png)
![N-ethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6446230.png)
![4-methoxy-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine](/img/structure/B6446237.png)
![1-methyl-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]phthalazine](/img/structure/B6446238.png)
![4-methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine](/img/structure/B6446254.png)
![2-(5-chloropyridin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B6446259.png)
![4-({1-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6446270.png)
![4-({1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6446275.png)
![N-{1-[(4-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446276.png)
![2-({1-[(3-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6446297.png)
![6-fluoro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzothiazole](/img/structure/B6446304.png)
![4-fluoro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzothiazole](/img/structure/B6446311.png)